molecular formula C72H104N20O16S B612553 H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH

H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH

Cat. No.: B612553
M. Wt: 1537.8 g/mol
InChI Key: VTBYVGRYDXYLHZ-UVIWMAFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PLP (139-151) is a synthetic fragment of the myelin proteolipid protein, which is a major component of the myelin sheath in the central nervous system. This peptide fragment is composed of amino acid residues 139 to 151 of the myelin proteolipid protein. It is known for its role in inducing experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

PLP (139-151) is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

In an industrial setting, the production of PLP (139-151) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptide is purified using high-performance liquid chromatography and characterized by mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

PLP (139-151) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid for deprotection and cleavage from the resin

    Purification: High-performance liquid chromatography

Major Products

The major product of the synthesis is the PLP (139-151) peptide itself, which is characterized by its specific amino acid sequence and molecular weight .

Mechanism of Action

PLP (139-151) exerts its effects by mimicking a specific epitope of the myelin proteolipid protein. When introduced into an animal model, it triggers an autoimmune response that targets the myelin sheath, leading to demyelination and neurological symptoms characteristic of multiple sclerosis. This process involves the activation of T cells that recognize the peptide, leading to inflammation and damage to the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Myelin Oligodendrocyte Glycoprotein (MOG) 35-55: Another peptide used to induce experimental autoimmune encephalomyelitis in animal models.

    Myelin Basic Protein (MBP) 85-99: A peptide fragment of myelin basic protein used in multiple sclerosis research.

Uniqueness

PLP (139-151) is unique in its specific targeting of the myelin proteolipid protein, making it a valuable tool for studying the role of this protein in multiple sclerosis. Its ability to induce a robust autoimmune response in animal models makes it particularly useful for investigating the mechanisms of demyelination and potential therapeutic interventions .

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBYVGRYDXYLHZ-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1537.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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